molecular formula C20H16N4O2 B5847845 3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile

3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile

Cat. No.: B5847845
M. Wt: 344.4 g/mol
InChI Key: PWFKASNJTBUWBE-WQRHYEAKSA-N
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Description

3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicine, chemistry, and materials science.

Mechanism of Action

The mechanism of action of 3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of specific enzymes or signaling pathways in cells, leading to changes in cellular function and gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile in lab experiments is its relatively simple synthesis method, which allows for easy and cost-effective production of the compound. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, researchers could explore the use of this compound in the development of new materials, such as organic semiconductors, and investigate its potential applications in other fields, such as catalysis and electrochemistry. Finally, further research could be conducted to better understand the mechanism of action of this compound and to identify new targets for its therapeutic effects.

Synthesis Methods

The synthesis of 3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile involves the reaction of 2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrole-3-carboxaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of the desired product.

Scientific Research Applications

The potential applications of 3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile in scientific research are diverse. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, this compound has been studied for its potential use in the development of new materials, such as organic semiconductors.

Properties

IUPAC Name

(E)-3-(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-14-10-17(15(2)23(14)19-6-8-22-9-7-19)11-18(13-21)16-4-3-5-20(12-16)24(25)26/h3-12H,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFKASNJTBUWBE-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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